![molecular formula C10H15Br B15075191 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic organic compound that belongs to the class of terpenes. It is structurally related to pinene, a common component of essential oils derived from coniferous trees. This compound is characterized by its unique bicyclo[3.1.1]hept-2-ene ring system, which includes a bromomethyl group and two methyl groups at the 6,6-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the bromination of 6,6-dimethylbicyclo[3.1.1]hept-2-ene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to ensure the formation of the desired bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, its mechanism may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene can be compared with other similar compounds such as:
α-Pinene: A naturally occurring monoterpene with a similar bicyclic structure but without the bromomethyl group.
β-Pinene: Another isomer of pinene with a different arrangement of double bonds.
Camphene: A bicyclic monoterpene with a similar carbon skeleton but different functional groups.
The uniqueness of 2-(Bromomethyl)-6,6-dimethylbicyclo[31
Properties
Molecular Formula |
C10H15Br |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H15Br/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-6H2,1-2H3 |
InChI Key |
SNAIDRDMHGKCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


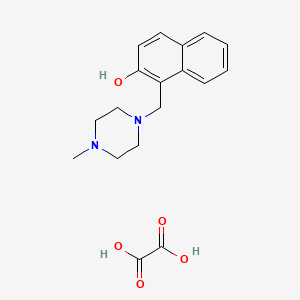
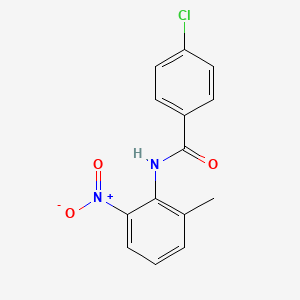

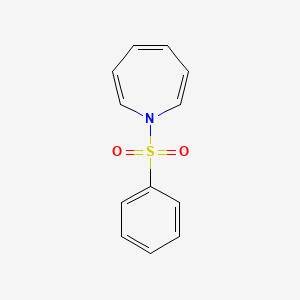
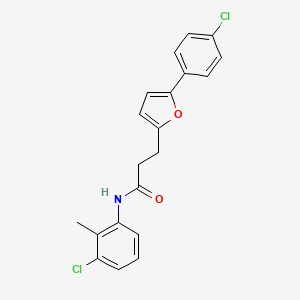
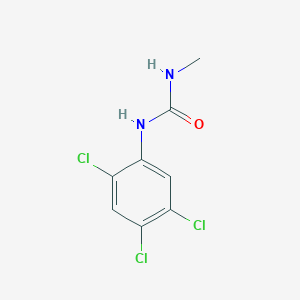
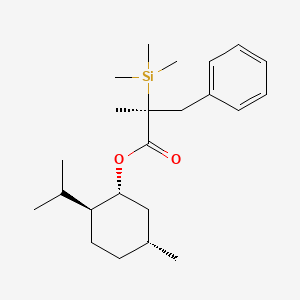
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
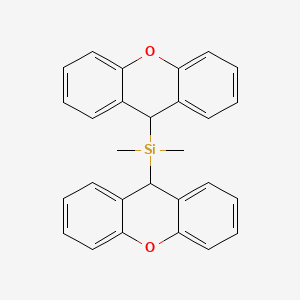
![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
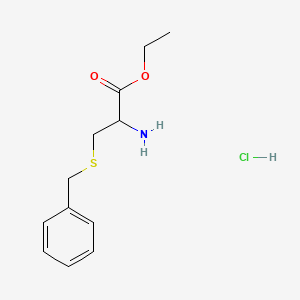
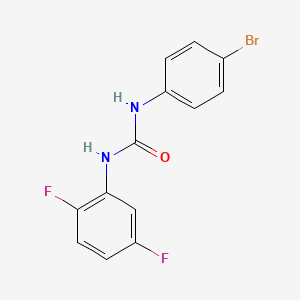
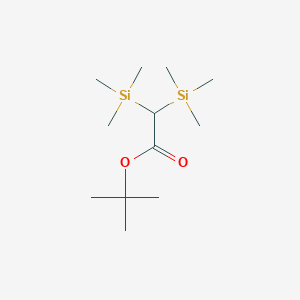
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
